Dids
Overview
Description
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is a chemical compound known for its role as an anion exchange inhibitor. It is widely used in scientific research due to its ability to inhibit various biological processes, including the activity of the RAD51 protein, which is essential for DNA repair through homologous recombination .
Mechanism of Action
Target of Action
DIDS is a versatile compound with multiple targets. It is primarily known as a chloride channel blocker , inhibiting the ClC-Ka chloride channel . It also directly inhibits caspase activity in cell lysates . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .
Mode of Action
This compound interacts with its targets through various mechanisms. As a chloride channel blocker, it inhibits the movement of chloride ions across the plasma and organelle membranes . This inhibition is crucial in processes such as cell volume regulation and neuronal excitability .
In the context of caspases, this compound acts as a protein crosslinker that alkylates either amino or thiol groups . Since caspases are thiol proteases, this compound can directly inhibit their activity .
Biochemical Pathways
This compound affects several biochemical pathways. Its inhibition of chloride channels impacts the progression of the apoptotic volume decrease (AVD), a key event in apoptosis . By inhibiting caspase activity, this compound can reduce different apoptotic hallmarks such as AVD, caspase-3 activity, and DNA fragmentation .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of chloride channels and caspase activity by this compound has significant cellular effects. It can reduce apoptotic hallmarks, thereby potentially preventing cell death . Moreover, this compound’s ability to inhibit caspase activity suggests it might have a role in regulating apoptosis .
Biochemical Analysis
Biochemical Properties
DIDS plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of this compound is the electrogenic sodium/bicarbonate cotransporter (NBCe1). This compound binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, this compound has been shown to inhibit the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of the sodium/bicarbonate cotransporter, leading to changes in intracellular pH and bicarbonate ion transport . These alterations can impact cellular processes such as acid-base balance, ion homeostasis, and cell volume regulation. Furthermore, this compound has been reported to inhibit the activity of RAD51, a protein involved in DNA repair, thereby affecting cellular responses to DNA damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This binding interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, this compound inhibits the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures and interfering with DNA repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability and can maintain its inhibitory effects on anion transporters and channels for extended periods. Prolonged exposure to this compound may lead to degradation and reduced efficacy. Studies have shown that this compound can cause long-term effects on cellular function, including alterations in ion transport, pH regulation, and DNA repair processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit anion transporters and channels without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in ion homeostasis, cellular metabolism, and DNA repair processes. Threshold effects have been observed, where higher doses of this compound lead to more pronounced inhibitory effects on target proteins and cellular functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of anion transporters and channels. For example, this compound inhibits the electrogenic sodium/bicarbonate cotransporter, leading to changes in bicarbonate ion transport and intracellular pH regulation . These alterations can impact metabolic processes such as acid-base balance, ion homeostasis, and cellular respiration.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with anion transporters and channels, affecting its localization and accumulation. For instance, this compound binds to the electrogenic sodium/bicarbonate cotransporter, influencing its distribution and activity within cells . This interaction can impact the transport of bicarbonate ions and the regulation of intracellular pH.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound binds to the electrogenic sodium/bicarbonate cotransporter, which is localized in the plasma membrane and intracellular compartments . This localization influences the transport of bicarbonate ions and the regulation of intracellular pH.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves the reaction of stilbene derivatives with isothiocyanate groups. The process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .
Industrial Production Methods: In industrial settings, the production of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can react with nucleophiles, leading to the formation of thiourea derivatives.
Inhibition Reactions: It inhibits the activity of proteins such as RAD51 by binding to their active sites.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in reactions with 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid include amines and thiols.
Reaction Conditions: Reactions are typically carried out in polar solvents like DMSO at elevated temperatures to facilitate the reaction.
Major Products:
Thiourea Derivatives: Formed from the reaction of isothiocyanate groups with nucleophiles.
Inhibited Protein Complexes: Resulting from the binding of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid to target proteins.
Scientific Research Applications
4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid has numerous applications in scientific research:
Comparison with Similar Compounds
4,4’-Diisothiocyanato-2,2’-stilbenedisulfonic acid (DAZDS): Similar in structure and function, also inhibits RAD51 activity.
4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid (SITS): Another stilbene derivative with similar inhibitory properties but different binding affinities.
Uniqueness: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is unique due to its dual isothiocyanate groups, which are essential for its inhibitory activity. This structural feature allows it to effectively bind to and inhibit target proteins, making it a valuable tool in scientific research .
Properties
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-SEPHDYHBSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67483-13-0, 132132-49-1 | |
Record name | NSC 344481 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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